molecular formula C24H20FN3O4 B14980839 N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

Cat. No.: B14980839
M. Wt: 433.4 g/mol
InChI Key: PKPMRAPBMZMDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

  • Introduction of the Fluorophenoxy Group: : The fluorophenoxy group can be introduced by reacting the oxadiazole intermediate with a fluorophenol derivative in the presence of a suitable base, such as potassium carbonate (K2CO3), under reflux conditions.

  • Benzylation: : The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base, such as sodium hydride (NaH), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases (e.g., potassium carbonate, sodium hydride)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenoxy moiety

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

  • Medicine: : Preliminary studies suggest that the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a potential lead compound for drug development.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring and fluorophenoxy group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(4-fluorophenoxy)-N-methylacetamide: Similar structure with a methyl group instead of the oxadiazole ring.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains a benzimidazole ring and benzoylphenoxy group.

Uniqueness

N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

N-benzyl-2-[2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20FN3O4/c25-18-10-12-19(13-11-18)30-16-23-27-24(28-32-23)20-8-4-5-9-21(20)31-15-22(29)26-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,26,29)

InChI Key

PKPMRAPBMZMDJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.